1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
CAS No.: 1251342-65-0
Cat. No.: VC3393422
Molecular Formula: C12H12BrNOS
Molecular Weight: 298.2 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol - 1251342-65-0](/images/structure/VC3393422.png)
Specification
CAS No. | 1251342-65-0 |
---|---|
Molecular Formula | C12H12BrNOS |
Molecular Weight | 298.2 g/mol |
IUPAC Name | 1-[2-(2-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol |
Standard InChI | InChI=1S/C12H12BrNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6,8,15H,1-2H3 |
Standard InChI Key | TZJVDAJYUOLTSK-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)C2=CC=CC=C2Br)C(C)O |
Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2Br)C(C)O |
Introduction
Chemical Properties and Structure
Molecular Identification and Physical Properties
The compound 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol possesses several distinguishing chemical identifiers and physical properties that are crucial for its characterization and application in various fields.
Property | Value |
---|---|
Chemical Formula | C₁₂H₁₂BrNOS |
Molecular Weight | 298.2 g/mol |
MDL Number | MFCD16112750 |
PubChem CID | 54596073 |
IUPAC Name | 1-[2-(2-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol |
Appearance | Powder |
Storage Temperature | Room Temperature |
Additional identifiers include the Standard InChI: InChI=1S/C12H12BrNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6,8,15H,1-2H3 and InChI Key: TZJVDAJYUOLTSK-UHFFFAOYSA-N, which provide standardized representations of the compound's structure for database searching and identification .
Structural Characteristics
The structural features of 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol include:
-
A thiazole core: A five-membered aromatic heterocycle containing nitrogen at position 3 and sulfur at position 1.
-
Substitution pattern:
-
Position 2: 2-Bromophenyl group (ortho-bromophenyl)
-
Position 4: Methyl group
-
Position 5: Ethan-1-ol group (hydroxyethyl)
-
The SMILES notation (CC1=C(SC(=N1)C2=CC=CC=C2Br)C(C)O) provides a linear representation of this structure, encoding the connectivity and stereochemistry of the molecule .
Synthesis and Production Methods
Industrial Production Considerations
For larger-scale production, considerations would include:
-
Solvent Selection: Polar aprotic solvents like DMF (N,N-dimethylformamide) are often employed in thiazole synthesis due to their ability to dissolve a wide range of reagents and facilitate nucleophilic substitution reactions.
-
Catalysis: Various catalysts might be employed to improve reaction efficiency and selectivity.
-
Purification Techniques: Column chromatography, recrystallization, or other purification methods would be necessary to obtain the compound with high purity.
Biological Activity and Applications
Research and Industrial Applications
Beyond potential therapeutic applications, 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol may find utility in:
-
Chemical Building Block: Serving as an intermediate in the synthesis of more complex molecules with tailored properties.
-
Structure-Activity Relationship Studies: Providing valuable data points in understanding how specific structural features influence biological activity.
-
Material Science Applications: Thiazole derivatives can be incorporated into various materials for their unique electronic and optical properties.
Comparative Analysis with Related Compounds
Position Isomers
A structurally similar compound, 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol, differs in the position of the bromine atom on the phenyl ring (para position rather than ortho position) . This positional isomerism can significantly impact:
-
Molecular Geometry: The ortho-bromo substitution in the target compound creates different steric effects compared to the para-substituted isomer.
-
Electronic Distribution: The different bromine position alters the electron distribution throughout the molecule, potentially affecting reactivity and binding interactions.
-
Biological Activity Profile: Even subtle changes in substitution patterns can dramatically alter biological activity, binding specificity, and pharmacokinetic properties.
Property | 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol | 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol |
---|---|---|
Chemical Formula | C₁₂H₁₂BrNOS | C₁₂H₁₂BrNOS |
Molecular Weight | 298.2 g/mol | 298.2 g/mol |
Bromine Position | Ortho (2-position) on phenyl ring | Para (4-position) on phenyl ring |
InChI Key | TZJVDAJYUOLTSK-UHFFFAOYSA-N | QMRHMRNGDXFMPD-UHFFFAOYSA-N |
PubChem CID | 54596073 | 53621255 |
Functional Group Variants
Another related compound is 1-[2-(2-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one, which contains a ketone group instead of an alcohol group at the same position . This functional group difference introduces significant changes:
-
Hydrogen Bonding Capability: The alcohol (in the target compound) can serve as both a hydrogen bond donor and acceptor, while the ketone (in the variant) can only act as a hydrogen bond acceptor.
-
Reactivity Profile: The ketone is more electrophilic and can undergo a wider range of addition reactions compared to the more nucleophilic alcohol group.
-
Metabolic Stability: Alcohols and ketones undergo different metabolic pathways in biological systems, affecting the compound's half-life and biotransformation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume